5-羧基荧光素二吡啶甲酸酯 NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

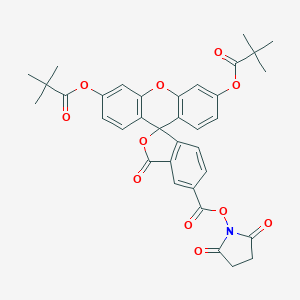

5-Carboxyfluorescein Dipivalate NHS Ester is a derivative of carboxyfluorescein, a molecule commonly used in bioconjugation chemistry. It is noteworthy for its fluorescence properties, which are utilized in various applications like oligonucleotide synthesis and biomolecule labeling.

Synthesis Analysis

The synthesis of 5-Carboxyfluorescein Dipivalate NHS Ester often involves the separation of isomers and conversion to stable forms for further reactions. For instance, Kvach et al. (2007) describe the synthesis of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate, highlighting the use of different protecting groups to facilitate isomer separation and conversion into phosphoramidites suitable for oligonucleotide synthesis (Kvach et al., 2007).

Molecular Structure Analysis

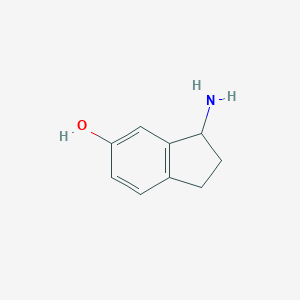

The molecular structure of 5-Carboxyfluorescein Dipivalate NHS Ester is characterized by its fluorescein core and the specific ester modifications that impact its spectral properties. For example, the fluorescence spectra of 5- and 6-carboxyfluoresceins on oligonucleotides were compared by Kvach et al. (2007), demonstrating how structural differences influence fluorescence behavior (Kvach et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 5-Carboxyfluorescein Dipivalate NHS Ester is significant in bioconjugation reactions. For example, it can be used to derivatize amino acids at very low concentrations, as explored by Lau et al. (1998), who demonstrated a 1000-fold improvement in sensitivity compared to fluorescein isothiocyanate for amino acid derivatization (Lau et al., 1998).

Physical Properties Analysis

5-Carboxyfluorescein Dipivalate NHS Ester's physical properties, such as solubility and fluorescence, are crucial for its application in scientific research. Yates et al. (2023) discussed the solubility aspects of NHS esters, which are relevant to the preparation and application of 5-Carboxyfluorescein Dipivalate NHS Ester (Yates et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other biomolecules and stability, are key to understanding 5-Carboxyfluorescein Dipivalate NHS Ester's role in various applications. For example, Nanda and Lorsch (2014) explored its use in fluorescent labeling of proteins, demonstrating the versatility of NHS ester chemistry in bioconjugation (Nanda & Lorsch, 2014).

科学研究应用

寡核苷酸合成和光谱性质

5-羧基荧光素二吡啶甲酸酯 NHS 酯的使用已在寡核苷酸合成的背景下得到探索。Kvach 等人(2007)描述了 5-和 6-羧基荧光素-3',6'-O-二吡啶甲酸酯的五氟苯酯的合成及其通过柱层析分离。然后将这些异构体转化为适用于寡核苷酸合成的亚胺基磷酸三酯,突出了一种新的保护基团,该保护基团有助于分离异构体及其连接到寡核苷酸时的光谱性质 Kvach 等人,2007。

DNA 测序应用

Nampalli 等人(2002)探讨了硫醇交联的荧光染料标记终止剂在 DNA 测序中的用途。他们对二吡啶甲酰基-5-羧基荧光素 N-羟基琥珀酰亚胺酯进行修饰,使其通过硫化键参与交叉偶联反应。本研究证明了使用修饰的 5-羧基荧光素二吡啶甲酸酯 NHS 酯进行 DNA 测序的潜力,比较了与 Thermo Sequenase II DNA 聚合酶结合的不同终止剂,以获得令人满意的测序结果 Nampalli 等人,2002。

蛋白质和生物分子标记

NHS 酯化学,包括 5-羧基荧光素二吡啶甲酸酯 NHS 酯等衍生物,被广泛用于用荧光探针标记蛋白质和其他生物分子。Nanda 和 Lorsch(2014)描述了使用 NHS 酯衍生化标记蛋白质的过程,其中反应基团与蛋白质或生物分子的伯胺相互作用。该方法允许将各种荧光探针、生物素和交联剂与伯胺偶联,展示了 NHS 酯在生物偶联和标记应用中的多功能性 Nanda 和 Lorsch,2014。

合成和应用见解

Peng 等人(2014)重点介绍了羧酸盐与 N-羟基琥珀酰亚胺酯的气相反应性,提供了对 5-羧基荧光素二吡啶甲酸酯 NHS 酯等 NHS 酯在不同相中的独特反应性模式的见解。这项研究强调了 NHS 酯在促进偶联反应中的重要性,包括在气相中形成不稳定的酸酐键,扩大了对其反应性和科学研究中潜在应用的理解 Peng 等人,2014。

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-23-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-24(26)35(23)22-10-7-18(15-21(22)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACUWLWNJGISGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104307 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxyfluorescein Dipivalate NHS Ester | |

CAS RN |

186032-65-5 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186032-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)

![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)